1-(4-Chlorophenyl)-3-phenethylurea
CAS No.:
Cat. No.: VC8933872
Molecular Formula: C15H15ClN2O
Molecular Weight: 274.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15ClN2O |
|---|---|
| Molecular Weight | 274.74 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-3-(2-phenylethyl)urea |
| Standard InChI | InChI=1S/C15H15ClN2O/c16-13-6-8-14(9-7-13)18-15(19)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,18,19) |
| Standard InChI Key | WEAZROGNZZIRPL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)Cl |
| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
1-(4-Chlorophenyl)-3-phenethylurea, with the IUPAC name 1-(4-chlorophenyl)-3-(2-phenylethyl)urea, is defined by the molecular formula C₁₅H₁₅ClN₂O and a molecular weight of 274.74 g/mol . Its structure comprises a urea backbone (–NH–CO–NH–) linking a 4-chlorophenyl group and a phenethyl moiety. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 482058 |
| SMILES | C1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)Cl |
| InChIKey | WEAZROGNZZIRPL-UHFFFAOYSA-N |
| Synonymous Designations | CHEMBL1360165, SCHEMBL4894746, MLS000583393 |
The compound’s planar aromatic systems (phenyl rings) and polar urea group contribute to its physicochemical behavior, including solubility in polar aprotic solvents like dimethylformamide (DMF) and limited solubility in water .
Pharmacological and Biological Research
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Anticancer Potential: Urea derivatives often act as kinase inhibitors or apoptosis inducers. For example, sorafenib, a urea-containing drug, targets Raf kinases in cancer therapy .
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Antimicrobial Activity: Chlorinated phenyl groups enhance membrane permeability in pathogens, as seen in chlorhexidine derivatives .
In silico predictions using tools like SwissADME suggest moderate blood-brain barrier permeability (logBB = 0.12) and CYP450 inhibition potential (CYP2C9 > CYP3A4), though experimental validation remains pending .
Industrial and Research Applications
1-(4-Chlorophenyl)-3-phenethylurea’s primary utility lies in chemical research:
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Medicinal Chemistry: As a scaffold for developing targeted therapies, particularly in oncology and infectious diseases.
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Material Science: Urea derivatives contribute to polymer crosslinking and supramolecular assembly due to hydrogen-bonding capabilities.
Notably, its chlorophenyl group may enhance stability against metabolic degradation, a trait valuable in drug design .
Future Directions and Research Gaps
The compound’s untapped potential warrants further investigation:
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Activity Screening: High-throughput assays against cancer cell lines, bacterial strains, and viral targets.
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Structure-Activity Relationships (SAR): Modifying the phenethyl or chlorophenyl groups to optimize efficacy.
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Pharmacokinetic Profiling: Assessing bioavailability, metabolism, and excretion pathways.
Collaborative efforts between academic and industrial laboratories could accelerate its transition from a research chemical to a therapeutic candidate.
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